
8-Bromo-2-tetralone
Overview
Description
8-Bromo-2-tetralone (CAS: 117294-21-0) is a brominated tetralone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol. Its structure consists of a bicyclic tetralone system (a fused benzene and cyclohexanone ring) with a bromine substituent at the 8-position . Key physical properties include:
- Density: 1.511 g/cm³
- Boiling point: 331°C at 760 mmHg
- Flash point: 117°C
- Vapor pressure: 0.00016 mmHg at 25°C .
It is also employed in reactions with propargylamine to generate quinoline derivatives, demonstrating its versatility in heterocyclic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromo-2-tetralone can be synthesized through several methods. One common method involves the cyclization reaction of O-bromophenylacetic acid and 2-bromophenylacetyl chloride . Another method includes the hydroboration of 6-bromo-1-tetralone, followed by dehydration in the presence of p-toluenesulfonic acid, epoxidation with m-chloroperbenzoic acid, and epoxide ring-opening reaction with boron trifluoride-ethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-efficiency, high-yield, and low-cost methods. These methods ensure the conversion of starting materials into the desired product with high purity and stable yields .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can produce 8-bromo-2-tetralol, a key intermediate for the synthesis of other compounds.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include 8-bromo-2-tetralol, various ketone derivatives, and substituted tetralone compounds .
Scientific Research Applications
Pharmaceutical Development
8-Bromo-2-tetralone serves as a crucial intermediate in synthesizing selective 5-HT6 receptor antagonists , which are being explored for their therapeutic effects on central nervous system disorders such as Parkinson's disease and depression. The compound's unique structure allows it to modulate serotonin pathways effectively, making it a valuable building block in drug discovery.
Case Study : Research indicates that derivatives synthesized from this compound exhibit promising antidepressant properties by interacting with serotonin receptors. These compounds may provide new treatment avenues for anxiety and mood disorders .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of tetralone derivatives, including this compound. Research shows that these compounds can inhibit macrophage activation and reduce pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .
Synthesis of Bioactive Compounds
This compound is also utilized in synthesizing various bioactive compounds that target different biological systems. Its structural similarity to other biologically active molecules allows for modifications that can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 8-Bromo-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of selective 5-HT6 receptor antagonists, which modulate serotonin receptors in the central nervous system . This modulation can lead to therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Positional Isomers and Structural Analogs
Positional Isomers: Bromine Substitution Effects
8-Bromo-2-tetralone belongs to a class of brominated tetralones, where the position of the bromine atom significantly influences physicochemical and reactive properties. Key isomers include:
5-Bromo-2-tetralone (CAS: 132095-53-5)
- Shares the molecular formula C₁₀H₉BrO but differs in bromine placement at the 5-position.
- Limited data on physical properties are available, but its structural similarity suggests comparable molecular weight and density to this compound.
- Applications: Primarily used in research settings; specific synthetic pathways remain under investigation .
6-Bromo-2-tetralone (CAS: 4133-35-1)
- Another positional isomer with bromine at the 6-position.
- Like 5-Bromo-2-tetralone, it is utilized in chemical synthesis, though detailed reactivity studies are scarce .
Table 1: Physical Properties of Brominated Tetralones
Halogen-Substituted Analogs: Fluorinated Derivatives
6-Fluoro-2-tetralone (listed in ) replaces bromine with fluorine at the 6-position.
Functional Group Analogs: Chromanones and Quinoline Derivatives
- 8-Bromo-3-Chromanone (): A structural analog with an oxygen atom in the cyclohexanone ring (chromanone system instead of tetralone). The altered ring system may reduce steric hindrance, affecting reaction kinetics.
- 5,6-Dihydro-benzo[f]quinoline (): A heterocyclic derivative synthesized from this compound, highlighting its role in constructing nitrogen-containing aromatic systems.
Biological Activity
8-Bromo-2-tetralone, a brominated derivative of tetralone, has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of selective 5-HT6 receptor antagonists. This compound is characterized by its unique structure, which contributes to its interactions within biological systems.
- Molecular Formula : C10H9BrO
- CAS Number : 117294-21-0
- Appearance : Yellow crystalline solid
This compound primarily acts as an intermediate for synthesizing compounds that target the 5-HT6 receptor , which is implicated in various central nervous system disorders, including depression and Parkinson’s disease. The interaction with this receptor suggests a role in modulating neurotransmitter systems, particularly serotonin pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
-
Neuropharmacological Effects :
- It has been shown to exhibit antidepressant properties through its role in synthesizing selective 5-HT6 receptor antagonists.
- Compounds derived from this compound have demonstrated potential in treating anxiety and depression by modulating serotonin levels.
-
Anti-inflammatory Properties :
- Research indicates that tetralone derivatives can inhibit macrophage activation and reduce pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity . This suggests a potential therapeutic avenue for inflammatory diseases.
- Synthesis of Bioactive Compounds :
Study on MIF Inhibition
A study explored the effects of tetralone derivatives on MIF, revealing that certain derivatives significantly inhibited MIF's tautomeric functions and reduced inflammatory responses in macrophages. Notably, compounds (24) and (26) showed marked inhibition of reactive oxygen species (ROS) production and cytokine expression, highlighting their potential in managing systemic inflammation .
Synthesis of Abscisic Acid Analogues
Another investigation focused on the synthesis of tetralone analogues related to abscisic acid (ABA). These analogues exhibited greater biological activity than ABA itself in bioassays, suggesting that modifications to the tetralone structure can enhance efficacy in plant hormone applications .
Summary of Biological Activities
Properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117294-21-0 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.